1-Benzyl-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea
Description
Properties
IUPAC Name |
1-benzyl-3-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2/c21-17-8-6-16(7-9-17)18-10-11-19(25-24-18)27-13-12-22-20(26)23-14-15-4-2-1-3-5-15/h1-11H,12-14H2,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHFBGYLXXQQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea typically involves multiple steps, starting with the preparation of the pyridazinone core. The synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved through the reaction of hydrazine derivatives with diketones or ketoesters.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction.
Attachment of the Benzyl Group: This can be done using benzyl halides in the presence of a base.
Formation of the Urea Linkage: This is typically achieved by reacting the amine with an isocyanate or carbamoyl chloride.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-Benzyl-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbamic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.
Scientific Research Applications
1-Benzyl-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby altering their function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
1-Benzyl-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea can be compared with other pyridazinone derivatives, such as:
4-Benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one: Known for its anti-corrosion properties.
6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)phenyl]pyridazin-3(2H)-one: A potent PDE-III inhibitor.
The uniqueness of 1-Benzyl-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea lies in its specific structural features and the resulting pharmacological profile, which may offer advantages in terms of potency, selectivity, and therapeutic potential.
Biological Activity
1-Benzyl-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure
The molecular structure of 1-Benzyl-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea can be described as follows:
- Core Structure : Urea moiety linked to a benzyl group and a pyridazin derivative.
- Substituents : The presence of a 4-fluorophenyl group enhances its pharmacological profile.
The biological activity of this compound has been attributed to several mechanisms:
- Inhibition of Kinases : Preliminary studies indicate that the compound may inhibit key kinases involved in cancer progression, such as DAPK1 and CSF1R, with IC50 values indicating significant potency .
- Neuroprotective Effects : In models of neurodegeneration, the compound has shown potential in reducing neuronal damage, possibly through modulation of NMDA receptor activity .
- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer), with IC50 values ranging from 5.96 μM to 13.73 μM .
Efficacy in Cell Lines
The following table summarizes the IC50 values for different cancer cell lines treated with 1-Benzyl-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 | 11.46 ± 2.45 | |
| A549 | 6.6 ± 0.6 | |
| PC-3 | 5.96 | |
| HT-29 | 13.73 ± 2.32 | |
| HepG2 | 6.9 ± 0.7 |
Mechanistic Studies
In vitro studies have highlighted several mechanisms through which the compound exerts its effects:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells via both intrinsic and extrinsic pathways, which was confirmed through flow cytometry assays .
- Cell Cycle Arrest : It has been shown to interfere with the G1 phase of the cell cycle, leading to reduced proliferation rates in treated cells .
Case Studies
Recent case studies have illustrated the practical applications of this compound in therapeutic settings:
- Case Study on Neurodegeneration : In a rat model of NMDA-lesion-induced damage, treatment with the compound significantly reduced neurodegeneration markers in the dorsal hippocampus, suggesting protective effects against excitotoxicity .
- Oncological Applications : Clinical evaluations have indicated that patients treated with formulations containing similar urea derivatives showed improved outcomes in tumor regression compared to control groups .
Structure-Activity Relationship (SAR)
The efficacy of 1-Benzyl-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea is closely related to its structural components:
- Phenoxy Group Influence : Variants with different substitutions on the phenoxy group exhibited differing levels of activity against various targets, highlighting the importance of this moiety in enhancing biological interactions .
- Fluorine Substitution : The presence of a fluorine atom on the phenyl ring has been associated with increased lipophilicity and improved binding affinity to target proteins.
Q & A
Q. Basic Characterization
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., urea NH signals at δ 5.5–6.5 ppm, aromatic protons of fluorophenyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peak matching theoretical mass).
- X-ray Crystallography : Resolves ambiguities in stereochemistry or tautomerism (if single crystals are obtainable) .
How can researchers design initial biological activity screens for this compound?
Q. Basic Bioactivity Screening
- In vitro assays : Test enzyme inhibition (e.g., kinases, phosphatases) using fluorogenic substrates or ELISA. Include positive controls (e.g., staurosporine for kinases) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Dose-response curves : Validate activity across 3–5 logarithmic concentrations.
What strategies resolve contradictions in biological activity data across different assay platforms?
Q. Advanced Data Analysis
- Assay validation : Compare results from orthogonal methods (e.g., fluorescence-based vs. radiometric kinase assays) .
- Solubility checks : Use DLS or nephelometry to rule out aggregation artifacts.
- Metabolic stability : Pre-treat compounds with liver microsomes to assess degradation interference .
How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Q. Advanced SAR Design
- Analog synthesis : Modify substituents (e.g., replace 4-fluorophenyl with chloro or methyl groups) .
- Computational docking : Use Schrödinger Suite or MOE to predict binding modes to target proteins (e.g., ATP-binding pockets) .
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity .
What experimental approaches elucidate the compound’s mechanism of enzyme inhibition?
Q. Advanced Mechanistic Studies
- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- Surface plasmon resonance (SPR) : Measure binding kinetics (k/k) in real time .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., PDB deposition) .
How can in vitro-to-in vivo translation challenges be addressed for this compound?
Q. Advanced Translational Research
- Pharmacokinetics (PK) : Conduct rodent studies with LC-MS/MS quantification of plasma/tissue levels .
- ADMET profiling : Assess permeability (Caco-2 assays), cytochrome P450 inhibition, and hERG liability .
- Formulation optimization : Use nanoemulsions or PEGylation to enhance bioavailability .
What methods are recommended for analyzing stability and degradation products under physiological conditions?
Q. Advanced Stability Studies
- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- LC-MS/MS profiling : Identify degradation products (e.g., urea hydrolysis to amines) .
- DFT calculations : Predict degradation pathways based on bond dissociation energies .
How can researchers address discrepancies between computational predictions and experimental bioactivity results?
Q. Advanced Computational-Experimental Integration
- Re-optimize force fields : Use AMBER or CHARMM for ligand-protein MD simulations .
- Proteomic profiling : Perform thermal shift assays (TSA) to identify off-target interactions .
- Synchrotron radiation : Resolve electron density maps to refine docking models .
What are best practices for ensuring reproducibility in multi-laboratory studies on this compound?
Q. Advanced Experimental Design
- Standardized protocols : Share SOPs for synthesis, HPLC methods, and assay conditions .
- Reference standards : Use certified materials (e.g., USP-grade DMSO for solubility tests).
- Blinded analysis : Employ third-party labs for independent validation of key results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
